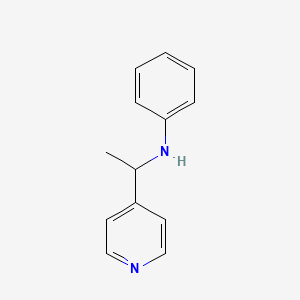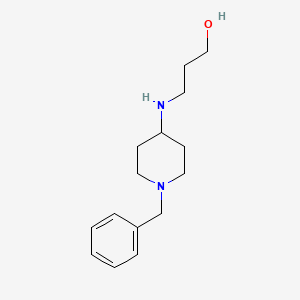![molecular formula C7H11NOS B1306468 2-[(Thiophen-2-ylmethyl)-amino]-ethanol CAS No. 93448-34-1](/img/structure/B1306468.png)
2-[(Thiophen-2-ylmethyl)-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Thiophen-2-ylmethyl)-amino]-ethanol” is an organic compound . It has been mentioned in the context of being a catalyst for direct amidation between carboxylic acids and amines .
Synthesis Analysis
The compound has been synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This catalyst was found to be very effective at room temperature for a large range of substrates with slightly higher temperatures required for challenging ones .Chemical Reactions Analysis
The compound has been used as a catalyst for direct amidation between carboxylic acids and amines . This methodology can be applied to aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids as well as primary, secondary, heterocyclic, and even functionalized amines .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Potential Antioxidant Activity
While the search results did not directly mention “2-[(Thiophen-2-ylmethyl)-amino]-ethanol”, they did reference a related thiophene compound with significant antioxidant activity . This suggests that our compound of interest may also be researched for its potential antioxidant properties, which could have therapeutic implications.
Cancer Therapy PI3Kα/mTOR Dual Inhibition
Another related thiophene derivative has been studied as a dual inhibitor for PI3Kα/mTOR, which are targets in cancer therapy . This implies that “2-[(Thiophen-2-ylmethyl)-amino]-ethanol” could be explored for similar applications in oncological research.
Synthetic Chemistry Polyheterocyclic Compound Synthesis
The compound has potential use in synthetic chemistry, as indicated by research involving similar thiophene-containing compounds in the synthesis of complex polyheterocyclic structures . This could be relevant for creating new materials or drugs.
Wirkmechanismus
Target of Action
It is known that this compound is an aromatic amine , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic amines.
Mode of Action
It is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It is known to be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . This suggests that it may affect biochemical pathways involving pyrimidine metabolism.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and refractive index (n20/D 1551) suggest that it may have good bioavailability .
Result of Action
It is known to be suitable for functionalizing multiwall carbon nanotubes (mwcnt) , suggesting that it may have applications in nanotechnology and materials science.
Action Environment
It is known to be sensitive to air , suggesting that its action and stability may be influenced by exposure to oxygen and other atmospheric components.
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERIHWIAUFVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390051 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93448-34-1 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-[(2-thienylmethyl)amino]ethanol in the development of the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives studied for antidepressant activity?
A1: 2-[(2-Thienylmethyl)amino]ethanol serves as a crucial starting material in the synthesis of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. [] These derivatives were synthesized via acid-catalyzed cyclization reactions involving 2-[(2-thienylmethyl)amino]ethanol derivatives. [] The study aimed to explore the structure-activity relationship of these compounds, focusing on their ability to inhibit norepinephrine and serotonin uptake as a potential mechanism for antidepressant activity. []
Q2: How does the structure of 2-[(2-thienylmethyl)amino]ethanol relate to the observed structure-activity relationship in the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives?
A2: The structure of 2-[(2-thienylmethyl)amino]ethanol provides a scaffold upon which various substituents can be introduced, leading to the diverse array of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. The research indicates that incorporating lipophilic substituents at the 4-position of the phenyl ring and less lipophilic substituents at the 2-position of the thiophene ring generally enhances the inhibitory activity against norepinephrine and serotonin uptake. [] This suggests that these structural modifications could influence the binding affinity of the compounds to their targets, potentially impacting their ability to traverse biological membranes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

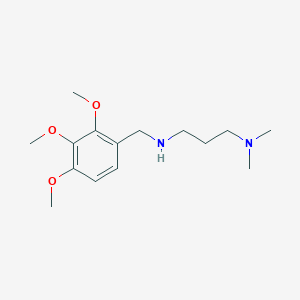
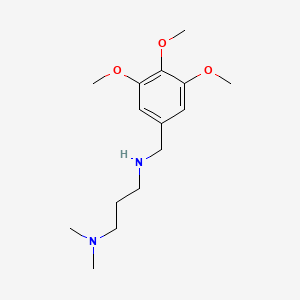
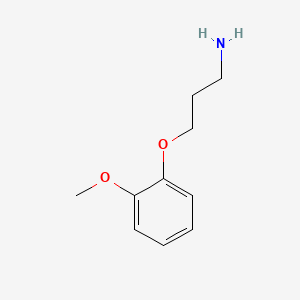
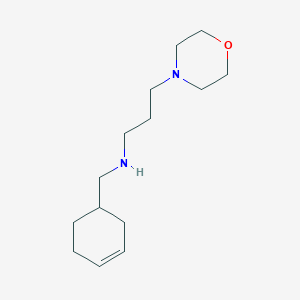
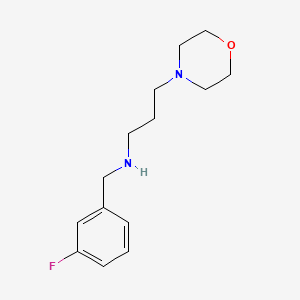



![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

